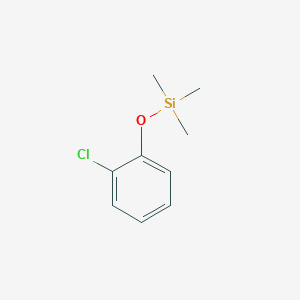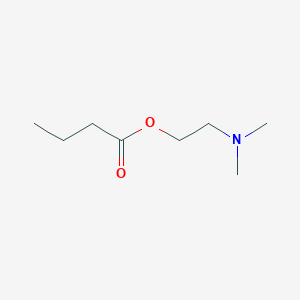
Butanoic acid, 2-(dimethylamino)ethyl ester
概要
説明
Butanoic acid, 2-(dimethylamino)ethyl ester, also known as DMAE or dimethylethanolamine, is a naturally occurring compound found in small amounts in the brain. It is a choline precursor and is involved in the synthesis of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. DMAE has gained attention for its potential use in improving cognitive function and memory, as well as its potential applications in skincare products.
作用機序
Butanoic acid, 2-(dimethylamino)ethyl ester is thought to work by increasing the levels of choline and acetylcholine in the brain. Acetylcholine plays a critical role in cognitive function, including memory and learning.
生化学的および生理学的効果
Butanoic acid, 2-(dimethylamino)ethyl ester has been shown to increase the levels of choline and acetylcholine in the brain, which may improve cognitive function. It has also been shown to have antioxidant properties and to improve skin firmness and elasticity.
実験室実験の利点と制限
One advantage of using Butanoic acid, 2-(dimethylamino)ethyl ester in lab experiments is its potential cognitive enhancing effects. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential effects on the brain.
将来の方向性
1. Further research is needed to fully understand the mechanism of action of Butanoic acid, 2-(dimethylamino)ethyl ester and its potential cognitive enhancing effects.
2. Studies are needed to determine the optimal dosage and duration of Butanoic acid, 2-(dimethylamino)ethyl ester supplementation for cognitive enhancement.
3. More research is needed to determine the potential applications of Butanoic acid, 2-(dimethylamino)ethyl ester in skincare products.
4. Further studies are needed to determine the safety and potential side effects of Butanoic acid, 2-(dimethylamino)ethyl ester supplementation.
5. Research is needed to determine the potential applications of Butanoic acid, 2-(dimethylamino)ethyl ester in other areas, such as sports performance and mood enhancement.
In conclusion, Butanoic acid, 2-(dimethylamino)ethyl ester is a naturally occurring compound that has gained attention for its potential cognitive enhancing effects and its potential applications in skincare products. While more research is needed to fully understand its mechanism of action and potential applications, Butanoic acid, 2-(dimethylamino)ethyl ester shows promise as a potential tool for improving cognitive function and skin health.
科学的研究の応用
Butanoic acid, 2-(dimethylamino)ethyl ester has been studied for its potential cognitive enhancing effects. In a double-blind, placebo-controlled study, Butanoic acid, 2-(dimethylamino)ethyl ester was found to improve attention and vigilance in healthy volunteers. Another study found that Butanoic acid, 2-(dimethylamino)ethyl ester improved memory and learning in rats.
Butanoic acid, 2-(dimethylamino)ethyl ester has also been studied for its potential use in skincare products. It has been shown to have antioxidant properties and to improve skin firmness and elasticity.
特性
CAS番号 |
16597-65-2 |
|---|---|
製品名 |
Butanoic acid, 2-(dimethylamino)ethyl ester |
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl butanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3 |
InChIキー |
NCOVMJHPLAYTJS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCCN(C)C |
正規SMILES |
CCCC(=O)OCCN(C)C |
その他のCAS番号 |
16597-65-2 |
同義語 |
Butanoic acid 2-(dimethylamino)ethyl ester |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

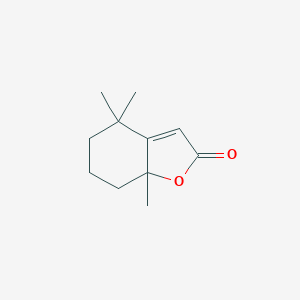
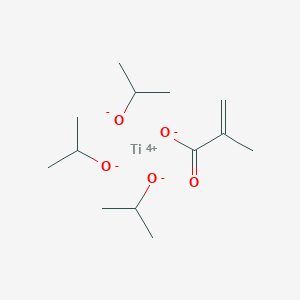

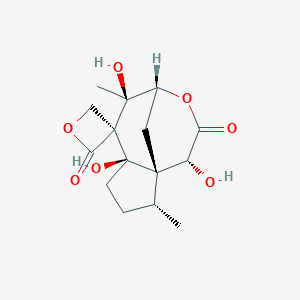

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

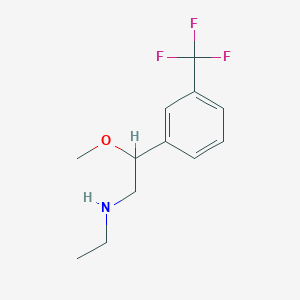
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)

![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)
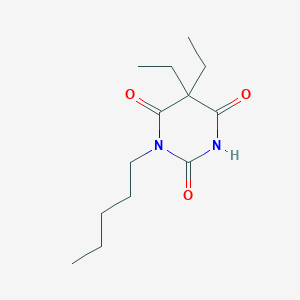
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)
